4-Methoxy-3-methylbenzoyl chloride

Descripción

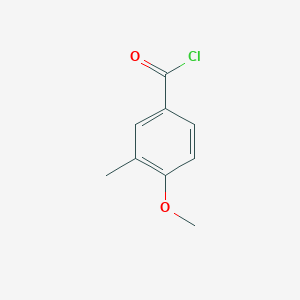

Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxy-3-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKSHBXMWCKUDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610691 | |

| Record name | 4-Methoxy-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59931-48-5 | |

| Record name | 4-Methoxy-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy 3 Methylbenzoyl Chloride

Conventional Synthetic Routes for Aryl Acyl Chlorides

The traditional syntheses of aryl acyl chlorides, including 4-methoxy-3-methylbenzoyl chloride, primarily involve the direct chlorination of the corresponding carboxylic acid. This transformation is most commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Direct Chlorination of 4-Methoxy-3-methylbenzoic Acid

The conversion of 4-methoxy-3-methylbenzoic acid to its acyl chloride derivative is a cornerstone of its synthesis. This process hinges on the replacement of the hydroxyl group of the carboxylic acid with a chloride ion.

Thionyl chloride is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. wikipedia.orgmasterorganicchemistry.com The reaction between 4-methoxy-3-methylbenzoic acid and thionyl chloride proceeds to yield this compound, with the convenient byproducts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which can be easily removed from the reaction mixture. wikipedia.orgmasterorganicchemistry.com A specific laboratory preparation involves treating a slurry of 4-methoxybenzoic acid in a solvent like benzene (B151609) at reflux with thionyl chloride. prepchem.com The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction. prepchem.com The reaction mechanism involves the carboxylic acid attacking the sulfur atom of thionyl chloride, followed by a series of steps that ultimately result in the formation of the acyl chloride. libretexts.org

It is important to note that heating a carboxylic acid with thionyl chloride can sometimes lead to unexpected side reactions, such as the chlorination of methyl groups on the aromatic ring, although this is more commonly observed with certain heterocyclic compounds. researchgate.net

Oxalyl chloride is another effective reagent for the preparation of acyl chlorides from carboxylic acids and is often preferred for its milder reaction conditions compared to thionyl chloride. chemicalbook.com The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), at room temperature. commonorganicchemistry.com A catalytic amount of N,N-dimethylformamide (DMF) is crucial for this reaction. youtube.com The DMF reacts with oxalyl chloride to form a Vilsmeier reagent, which is the active catalytic species. youtube.com This intermediate then reacts with the carboxylic acid to generate the acyl chloride, with the regeneration of DMF, making the process catalytic. youtube.com The byproducts of this reaction are carbon dioxide (CO₂) and carbon monoxide (CO), which are gases and are easily removed. youtube.com A general procedure involves stirring the aryl acid in dichloromethane with oxalyl chloride and a few drops of DMF at room temperature. chemicalbook.com

Anhydrous Reaction Conditions and Product Isolation Considerations

A critical aspect of synthesizing acyl chlorides is the strict maintenance of anhydrous (water-free) conditions. atamanchemicals.com Acyl chlorides are highly reactive compounds that readily hydrolyze in the presence of water back to the corresponding carboxylic acid. atamanchemicals.comgoogle.comwikipedia.org Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used. The reaction is often carried out under an inert atmosphere, such as nitrogen gas. orgsyn.org

Upon completion of the reaction, the product, this compound, is typically isolated by removing the solvent and any excess chlorinating agent under reduced pressure (e.g., rotary evaporation). chemicalbook.comorgsyn.org The crude product can then be purified by distillation or used directly in subsequent reactions. orgsyn.org

Emerging and Specialized Synthetic Approaches

While conventional methods are robust, research into more efficient and environmentally benign synthetic routes is ongoing.

Catalytic Methods for Acyl Chloride Synthesis

The development of catalytic methods for acyl chloride synthesis aims to reduce waste and improve efficiency. One approach involves the use of immobilized catalysts. This method allows for the catalyst to be easily recovered by filtration and reused, which lowers costs and reduces the discharge of waste. google.com Another innovative approach involves the reaction of an aromatic aldehyde with chlorine in the liquid phase in the presence of an inert gas. This process can suppress the formation of unwanted byproducts. googleapis.com Furthermore, novel catalysts are being developed that exhibit catalytic activity comparable to DMF but can be separated by filtration or distillation, yielding high-purity acyl chlorides. google.com

Table of Reaction Conditions for the Synthesis of Aryl Acyl Chlorides

| Chlorinating Agent | Catalyst | Solvent | Temperature | Byproducts |

| Thionyl Chloride (SOCl₂) | DMF (catalytic) | Benzene | Reflux | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) | DMF (catalytic) | Dichloromethane | Room Temperature | CO, CO₂, HCl |

Flow Chemistry Techniques in Aromatic Acyl Chloride Production

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch methods. mdpi.com This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com For the production of aromatic acyl chlorides, flow chemistry provides superior heat and mass transfer, which allows for precise temperature control and enhanced safety, especially for highly exothermic reactions. researchgate.net

The synthesis of acyl chlorides in a flow system typically involves pumping a solution of the carboxylic acid and a chlorinating agent through a heated reactor coil. The short residence time and efficient mixing can lead to higher yields and purity compared to batch processes. researchgate.net For instance, the activation of carboxylic acids using reagents like bis(trichloromethyl)carbonate (BTC), a safer solid substitute for phosgene, can be efficiently performed in a continuous flow setup. researchgate.net This method generates only gaseous byproducts (CO₂ and HCl), simplifying product isolation. researchgate.net The ability to integrate purification steps online and to scale up production by extending operational time rather than increasing reactor volume makes flow chemistry a highly attractive option for industrial manufacturing. researchgate.net

Table 2: Comparison of Batch vs. Flow Chemistry for Acyl Chloride Production

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents and poor heat dissipation. researchgate.net | Enhanced safety due to small reactor volumes and excellent heat transfer. researchgate.net |

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and potential side reactions. | Highly efficient, allowing for precise reaction control and higher selectivity. researchgate.net |

| Scalability | Difficult and requires significant redevelopment ("scaling up"). | Easier to scale by running the system for longer periods ("scaling out"). researchgate.net |

| Reaction Time | Typically longer, often several hours. researchgate.net | Significantly shorter, often minutes or even seconds. researchgate.net |

| Product Purity | May be lower due to side reactions and decomposition. | Often higher due to precise control over reaction parameters. |

Sustainable Synthesis Practices for Halogenated Benzoyl Compounds

Green chemistry principles are increasingly being applied to the synthesis of halogenated benzoyl compounds to minimize environmental impact. mdpi.com A key focus is the replacement of hazardous reagents. For example, while thionyl chloride and oxalyl chloride are effective, they are corrosive and produce toxic byproducts. Research explores the use of alternative, less hazardous chlorinating agents. rsc.org

One sustainable strategy is the development of one-pot synthesis protocols. rsc.org These methods combine multiple reaction steps into a single operation without isolating intermediates, which reduces solvent usage, energy consumption, and waste generation. For example, a one-pot synthesis of amides from carboxylic acids can be achieved using thionyl chloride as an in-situ activating agent, followed by the addition of an amine, thus avoiding the separate step of isolating the acyl chloride. rsc.org

Another green approach involves using phosphorus trichloride (B1173362) (PCl₃) in a suitable solvent like acetonitrile. This method can be more environmentally friendly as the byproduct, phosphorous acid, precipitates from the reaction mixture and can be easily removed by filtration, leading to a high yield of the desired aroyl chloride with low toxicity byproducts. google.com The use of catalysis is also a cornerstone of green chemistry, enabling reactions to proceed under milder conditions and with higher atom economy. mdpi.com Furthermore, conducting reactions in greener solvents, or under solvent-free conditions, significantly reduces the environmental footprint of the chemical process. tandfonline.com

Table 3: Sustainable Strategies in Halogenated Benzoyl Compound Synthesis

| Strategy | Description | Environmental Benefit |

|---|---|---|

| Alternative Reagents | Using safer, less toxic chlorinating agents than traditional ones. rsc.org | Reduces hazards and toxicity of waste streams. |

| One-Pot Synthesis | Combining multiple reaction steps in a single reactor without isolating intermediates. rsc.org | Minimizes solvent use, energy consumption, and waste. rsc.org |

| Catalysis | Using catalysts to enable reactions under milder conditions and improve selectivity. mdpi.com | Increases energy efficiency and reduces byproducts. mdpi.com |

| Green Solvents | Replacing volatile organic solvents with water or other environmentally benign alternatives. tandfonline.com | Reduces pollution and health impacts associated with solvent use. tandfonline.com |

| Byproduct Management | Choosing reactions where byproducts are non-toxic and easily removable, like gaseous byproducts or filterable solids. chemguide.co.ukgoogle.com | Simplifies purification and reduces environmental contamination. |

Reactivity and Mechanistic Studies of 4 Methoxy 3 Methylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

4-Methoxy-3-methylbenzoyl chloride serves as a versatile electrophile in nucleophilic acyl substitution reactions. The carbonyl carbon, rendered electron-deficient by the adjacent oxygen and chlorine atoms, is the primary site for nucleophilic attack. The outcomes of these reactions are largely dictated by the nature of the attacking nucleophile, leading to a diverse array of carboxylic acid derivatives.

The reaction of this compound with alcohols provides a direct route to the corresponding esters. This transformation is a classic example of nucleophilic acyl substitution, often referred to as esterification. The reaction proceeds readily, typically at room temperature, and is often exothermic. chemguide.co.ukchemguide.co.uk

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukyoutube.com This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a good leaving group and reforming the carbonyl double bond. A proton is then lost from the oxygen atom that originated from the alcohol, yielding the final ester product and hydrogen chloride (HCl) as a byproduct. chemguide.co.ukyoutube.com

To prevent the liberated HCl from reacting with other components or catalyzing side reactions, a weak base, such as pyridine or triethylamine, is commonly added to the reaction mixture. researchgate.net The base neutralizes the HCl, forming a salt and driving the reaction to completion. researchgate.net

Table 1: Examples of Ester Formation

| Alcohol Reactant | Product |

|---|---|

| Methanol | Methyl 4-methoxy-3-methylbenzoate |

| Ethanol | Ethyl 4-methoxy-3-methylbenzoate |

The synthesis of amides from this compound and primary or secondary amines is a highly efficient and general reaction, often known as the Schotten-Baumann reaction. tifr.res.in The reaction is typically rapid and vigorous, proceeding readily at room temperature in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF). commonorganicchemistry.comhud.ac.uk

The mechanism is analogous to ester formation. The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. chemguide.co.uk This intermediate then collapses, eliminating the chloride ion. A final deprotonation step, typically by a second molecule of the amine or an added non-nucleophilic base (like triethylamine), neutralizes the resulting ammonium ion and affords the stable amide product. chemguide.co.ukyoutube.com Using an added base is often preferred to avoid consuming half of the potentially valuable amine reactant. commonorganicchemistry.com

Table 2: Examples of Amide Formation

| Amine Reactant | Product |

|---|---|

| Ammonia | 4-Methoxy-3-methylbenzamide |

| Aniline | N-phenyl-4-methoxy-3-methylbenzamide |

| Benzylamine | N-benzyl-4-methoxy-3-methylbenzamide |

This compound can react with a carboxylic acid or, more commonly, its carboxylate salt, to form a mixed or symmetrical carboxylic anhydride. libretexts.orgnih.gov This reaction provides an activated form of the carboxylic acid for subsequent acylation reactions.

The mechanism involves the nucleophilic attack of a carboxylate anion on the carbonyl carbon of the acyl chloride. khanacademy.orgyoutube.com The carboxylate is typically generated in situ by treating a carboxylic acid with a base, such as pyridine or triethylamine. masterorganicchemistry.com The subsequent collapse of the tetrahedral intermediate expels the chloride ion, yielding the anhydride. youtube.comlibretexts.org If 4-methoxy-3-methylbenzoic acid (as its carboxylate salt) is used as the nucleophile, the product is the symmetrical 4-methoxy-3-methylbenzoic anhydride. If a different carboxylic acid is used, a mixed anhydride is formed. nih.gov

Table 3: Anhydride Formation Pathways

| Nucleophile | Product Type | Example Product Name |

|---|---|---|

| 4-Methoxy-3-methylbenzoate | Symmetrical Anhydride | 4-Methoxy-3-methylbenzoic anhydride |

| Acetate | Mixed Anhydride | Acetic 4-methoxy-3-methylbenzoic anhydride |

The reaction of acyl chlorides with thiocyanate salts, such as ammonium or potassium thiocyanate, is a standard method for the synthesis of acyl isothiocyanates. arkat-usa.org When this compound is treated with a thiocyanate salt, it undergoes nucleophilic acyl substitution to yield 4-methoxy-3-methylbenzoyl isothiocyanate.

The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. In reactions with hard electrophiles like the carbonyl carbon of an acyl chloride, the attack typically occurs through the nitrogen atom. This leads to the formation of the isothiocyanate (-N=C=S) functional group. The reaction proceeds via the standard addition-elimination mechanism, where the thiocyanate ion attacks the carbonyl carbon, and the chloride ion is subsequently eliminated. arkat-usa.org These resulting acyl isothiocyanates are valuable synthetic intermediates for the preparation of various heterocyclic compounds. arkat-usa.org

The product from the reaction with thiocyanate, 4-methoxy-3-methylbenzoyl isothiocyanate, is a key intermediate for synthesizing heterocyclic systems. Acyl isothiocyanates possess two electrophilic centers: the carbonyl carbon and the central carbon of the isothiocyanate group. This dual reactivity allows them to participate in cyclization reactions with various nucleophiles to form heterocycles like thiazoles and thiadiazoles. arkat-usa.org

For example, reaction with a compound containing both an amine and a thiol group can lead to the formation of a thiazole ring. The reaction mechanism typically involves initial nucleophilic attack on one of the electrophilic centers of the acyl isothiocyanate, followed by an intramolecular cyclization and dehydration or elimination step to form the aromatic heterocyclic ring.

The reactivity of the carbonyl group in this compound is modulated by the electronic and steric effects of the substituents on the benzene (B151609) ring. These effects influence the electrophilicity of the carbonyl carbon and its accessibility to incoming nucleophiles.

Methyl Group (-CH₃) : Located at the meta-position (C3), the methyl group is a weak electron-donating group primarily through an inductive effect (+I effect). libretexts.org Being in the meta position, its electronic influence on the carbonyl group is less pronounced than that of the para-methoxy group.

Steric Effects :

The methyl group at the C3 position introduces some steric hindrance, potentially impeding the approach of a bulky nucleophile to the carbonyl carbon. However, this effect is generally considered minor compared to the steric hindrance that would be imposed by an ortho-substituent. libretexts.orgmdpi.com

In combination, the strong electron-donating nature of the para-methoxy group is the dominant factor. It reduces the electrophilicity of the carbonyl carbon, making this compound slightly less reactive towards nucleophiles than benzoyl chloride itself.

Table 4: Summary of Substituent Effects

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Methoxy (B1213986) (-OCH₃) | 4 (para) | Strong electron-donating (Resonance) | Deactivating (reduces electrophilicity) |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. Acyl chlorides, such as this compound, are important reagents in a specific type of EAS reaction known as Friedel-Crafts acylation.

Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to introduce an acyl group. This reaction is a robust method for forming carbon-carbon bonds and synthesizing aromatic ketones.

The mechanism begins with the reaction between this compound and the Lewis acid catalyst (e.g., AlCl₃). The Lewis acid coordinates to the chlorine atom, making it a better leaving group and facilitating the formation of a resonance-stabilized acylium ion. This acylium ion is the key electrophile in the reaction. The aromatic substrate then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion to form a sigma complex, also known as an arenium ion. Aromaticity is subsequently restored by the loss of a proton from the ring, yielding the final ketone product and regenerating the catalyst. A key advantage of Friedel-Crafts acylation is that the product, an aromatic ketone, is deactivated towards further substitution, which prevents polyacylation reactions.

The reaction of this compound with a simple arene like benzene would proceed as follows:

Reaction of this compound with benzene.

The regiochemical outcome of Friedel-Crafts acylation is determined by the directing effects of the substituents already present on the aromatic substrate, not on the benzoyl chloride. For instance, if this compound reacts with an activated substrate like anisole (methoxybenzene), the incoming acyl group will be directed to the ortho and para positions relative to the methoxy group of anisole.

Optimizing the yield and selectivity of Friedel-Crafts acylations involves careful control of several reaction parameters. The choice of catalyst, solvent, temperature, and molar ratios of reactants are all critical. While traditional Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts and can be difficult to handle. Modern approaches utilize solid acid catalysts, such as zeolites (e.g., HY zeolite) or metal oxides, which offer advantages like easier separation, reusability, and reduced waste. For example, iron oxide supported on HY zeolite has shown excellent catalytic performance in the acylation of various arenes with benzoyl chlorides.

The table below summarizes key parameters that can be optimized for Friedel-Crafts acylation processes.

| Parameter | Influence on Reaction | Optimization Strategy |

| Catalyst | Activates the acyl chloride to form the acylium ion. The strength and type of Lewis or Brønsted acid affect activity. | Use of solid acid catalysts like Fe₂O₃/HY zeolite can improve yields, selectivity, and reusability. Catalyst loading should be optimized to balance reaction rate and cost. |

| Solvent | Can influence catalyst activity and solubility of reactants. Common solvents include nitrobenzene or carbon disulfide. | Solvent-free conditions under microwave irradiation have been shown to be effective and environmentally friendly. |

| Temperature | Affects the reaction rate. Higher temperatures generally increase the rate but can lead to side products. | The optimal temperature depends on the reactivity of the substrate and acylating agent. For zeolites, temperatures around 110-130°C are often employed. |

| Reactant Molar Ratio | The ratio of the aromatic substrate to the acyl chloride can influence conversion and prevent side reactions. | An excess of the aromatic substrate is often used to maximize the conversion of the more valuable acyl chloride. |

Radical Chemistry and Transformations

Beyond classical ionic reactions, aroyl chlorides are valuable precursors for generating highly reactive acyl radicals. This has been particularly impactful with the advent of visible-light photoredox catalysis, which allows for radical generation under mild conditions.

This compound can function as an effective precursor to the corresponding 4-methoxy-3-methylbenzoyl radical. Acyl radicals are nucleophilic intermediates that participate in a variety of useful synthetic transformations. The generation of these radicals from stable aroyl chlorides using visible light offers a green and efficient alternative to traditional methods that often require harsh conditions like high temperatures or UV irradiation.

Visible-light photoredox catalysis utilizes a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) processes with organic substrates. In this context, this compound can be activated to generate an acyl radical, which can then be trapped by various radical acceptors. Studies using the structurally similar p-methoxybenzoyl chloride have demonstrated high efficiency in such transformations, suggesting that this compound would behave similarly.

Several mechanisms can be employed to generate acyl radicals from acyl chlorides using visible light. One prominent strategy involves the use of a nucleophilic organic catalyst, such as a dithiocarbamate anion.

The proposed catalytic cycle is as follows:

Nucleophilic Acyl Substitution: The nucleophilic catalyst attacks the this compound, displacing the chloride and forming an activated intermediate (e.g., an acyl dithiocarbamate).

Photochemical Cleavage: This intermediate possesses a relatively weak bond (e.g., a C–S bond) that can be homolytically cleaved by low-energy visible light photons. This cleavage generates the desired 4-methoxy-3-methylbenzoyl radical and the radical form of the organic catalyst.

Radical Reaction: The acyl radical rapidly adds to a suitable trap, such as an electron-deficient olefin (e.g., acrylonitrile), in a Giese-type addition.

Catalyst Regeneration: The resulting carbon-centered radical is then reduced by the catalyst radical, regenerating the ground-state nucleophilic catalyst and forming the final product.

The table below shows representative yields from the Giese addition of radicals derived from p-methoxybenzoyl chloride with various electron-poor olefins, which serves as a model for the expected reactivity of this compound.

| Olefin Substrate | Radical Acceptor Functional Group | Product Yield (%) |

| Acrylonitrile | Cyano | 84 |

| Methyl acrylate | Ester | 85 |

| Acrolein | Aldehyde | 71 |

| Methyl vinyl ketone | Ketone | 75 |

| Diethyl vinylphosphonate | Phosphonate | 72 |

| Phenyl vinyl sulfone | Sulfone | 91 |

Solvolysis Kinetics and Mechanistic Pathways

Solvolysis, the reaction of a substrate with the solvent, is a fundamental process for studying reaction mechanisms. For benzoyl chloride derivatives, solvolysis can proceed through a spectrum of mechanisms, from a bimolecular associative/dissociative SN2 pathway to a unimolecular SN1 pathway involving a discrete acylium ion intermediate.

The specific pathway is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) stabilize the positive charge of the acylium ion intermediate, thus favoring a more dissociative, SN1-like mechanism. Conversely, electron-withdrawing groups (EWGs) destabilize this intermediate, favoring an associative SN2 pathway.

For this compound, both the 4-methoxy and 3-methyl groups are electron-donating. The para-methoxy group provides powerful stabilization through resonance, while the meta-methyl group offers weaker stabilization through induction. This strong electron donation is expected to significantly stabilize the acylium ion intermediate, pushing the solvolysis mechanism towards a dissociative or unimolecular (SN1) pathway.

| Compound | Substituent Effects | Expected Solvolysis Mechanism |

| Benzoyl Chloride | Unsubstituted (Reference) | Borderline SN1/SN2 |

| 4-Methoxybenzoyl Chloride | Strong resonance EDG (4-MeO) | Unimolecular (SN1-like) |

| This compound | Strong resonance EDG (4-MeO), Weak inductive EDG (3-Me) | Unimolecular (SN1-like) |

| 3,5-Dimethoxybenzoyl Chloride | Two inductive EDGs (meta-MeO) | Dual mechanism (solvent dependent) |

Investigation of Reaction Rates in Diverse Solvent Systems

Generally, reactions that proceed through a charged, carbocation-like intermediate are accelerated in polar solvents, which can stabilize the separated charges. For instance, the solvolysis of tert-butyl chloride, a classic SN1 reaction, is significantly faster in polar solvents like water compared to less polar ones like acetic acid or methanol wikipedia.org.

The introduction of a methyl group at the 3-position, adjacent to the methoxy group, is expected to have a modest electronic effect. As a weak electron-donating group, it would slightly enhance the electron-donating nature of the benzene ring, potentially increasing the rate of reactions that form an electron-deficient acylium ion intermediate.

Table 1: Illustrative Relative Solvolysis Rates of an Acyl Chloride in Various Solvents This table illustrates the expected trend for solvolysis reactions proceeding through a polar transition state.

| Solvent | Dielectric Constant (approx.) | Solvent Type | Expected Relative Rate |

|---|---|---|---|

| Water (H₂O) | 80 | Polar Protic | Very High |

| Methanol (CH₃OH) | 33 | Polar Protic | High |

| Ethanol (C₂H₅OH) | 24 | Polar Protic | Moderate |

| Acetone ((CH₃)₂CO) | 21 | Polar Aprotic | Low |

| Dichloromethane (CH₂Cl₂) | 9 | Polar Aprotic | Very Low |

Application of Linear Free Energy Relationships (LFERs)

Linear Free Energy Relationships (LFERs), most notably the Hammett equation, are powerful tools for quantifying the effect of substituents on the reactivity of aromatic compounds seesaa.net. The equation is given by:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (e.g., benzoyl chloride).

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a substituent. A negative σ value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A negative ρ value signifies that the reaction is accelerated by electron-donating groups (build-up of positive charge in the transition state), whereas a positive ρ indicates acceleration by electron-withdrawing groups (build-up of negative charge) seesaa.net.

For this compound, the electronic effects of two substituents must be considered:

4-Methoxy group (-OCH₃): This group is strongly electron-donating through resonance (+R effect) and moderately electron-withdrawing through induction (-I effect). Its para-position allows for effective resonance donation, resulting in a negative σₚ value (approx. -0.27).

3-Methyl group (-CH₃): This group is weakly electron-donating through induction and hyperconjugation. Its σₘ value is small and negative (approx. -0.07).

Assessment of Solvent Nucleophilicity and Ionizing Power Effects

To provide a more nuanced understanding of solvent effects than dielectric constant alone, the Grunwald-Winstein equation is often employed. This LFER separates solvent effects into two parameters:

Solvent Ionizing Power (Y): This parameter measures the ability of a solvent to stabilize developing ions and charge separation, particularly in SN1-type reactions. High Y values are characteristic of polar protic solvents like water and fluoroalcohols.

Solvent Nucleophilicity (N): This parameter quantifies the ability of the solvent to act as a nucleophile, which is crucial in SN2-type reactions.

The extended Grunwald-Winstein equation is expressed as:

log(k/k₀) = lN + mY

Where l represents the sensitivity of the reaction to solvent nucleophilicity and m represents the sensitivity to solvent ionizing power.

For the solvolysis of benzoyl chlorides, the values of l and m provide insight into the mechanism.

A high m value (close to 1.0) and a low l value suggest a dissociative, SN1-like mechanism, where the rate is primarily dependent on the solvent's ability to stabilize the forming acylium cation and chloride anion.

A high l value and a moderate m value indicate an associative, SN2-like or addition-elimination mechanism, where the solvent's direct participation as a nucleophile is a key part of the rate-determining step cdnsciencepub.com.

Studies on substituted benzoyl chlorides have shown that electron-donating groups, like the methoxy group in 4-methoxybenzoyl chloride, promote a more dissociative (SN1-like) mechanism by stabilizing the acylium cation researchgate.netrsc.orgkstudy.com. Therefore, the solvolysis of this compound is expected to show a strong dependence on the solvent's ionizing power (a high m value).

Mechanistic Spectrum: Evidence for SN1, SN2, and Addition-Elimination Pathways in Aromatic Acyl Chlorides

The reaction of a nucleophile with an aromatic acyl chloride can be described by a spectrum of mechanisms.

SN1 (Substitution, Nucleophilic, Unimolecular): This is a two-step, dissociative pathway. The first, rate-determining step involves the cleavage of the carbon-chlorine bond to form a planar acylium ion intermediate (R-C≡O⁺). This is followed by a rapid attack of the nucleophile on the acylium ion. This pathway is favored by strong electron-donating groups on the aromatic ring (which stabilize the cation), good leaving groups, and solvents with high ionizing power (polar protic solvents) wikipedia.orglibretexts.org. The hydrolysis of 4-methoxybenzoyl chloride, for example, is suggested to occur via a dissociative SN1 mechanism chemicalbook.com.

SN2 (Substitution, Nucleophilic, Bimolecular): This is a single-step, concerted pathway where the nucleophile attacks the carbonyl carbon at the same time as the chloride ion departs. This mechanism involves a pentacoordinate transition state. For acyl chlorides, a true concerted SN2 reaction is considered less common than the addition-elimination pathway because of the presence of the carbonyl pi-system.

Addition-Elimination: This is the most widely accepted mechanism for nucleophilic acyl substitution. It is a two-step process that begins with the nucleophilic attack on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. In the second step, the carbonyl double bond is reformed by the elimination of the leaving group (chloride). This pathway is distinct from a direct SN2 reaction because it involves a discrete intermediate rather than a single transition state . Reactions of acyl chlorides with strong nucleophiles like amines or alcohols typically proceed via this mechanism.

For this compound, the operative mechanism depends on the reaction conditions. In solvolysis with weakly nucleophilic, highly ionizing solvents (e.g., aqueous fluoroalcohols), the mechanism will have significant SN1 character. In reactions with strong nucleophiles (e.g., ammonia, primary amines) in less polar solvents, the addition-elimination mechanism is dominant.

Other Transformation Pathways

Reduction Reactions to Aldehydes or Alcohols

This compound can be selectively reduced to the corresponding aldehyde or further to the alcohol.

Reduction to Aldehyde: A classic method for the partial reduction of an acyl chloride to an aldehyde is the Rosenmund reduction . This process involves the catalytic hydrogenation of the acyl chloride over a poisoned catalyst, typically palladium on barium sulfate (Pd/BaSO₄), with a poison like quinoline-sulfur. The poison deactivates the catalyst just enough to prevent the subsequent reduction of the aldehyde to an alcohol. Applying this method to this compound would yield 4-methoxy-3-methylbenzaldehyde. Another common reagent for this transformation is lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃), a sterically hindered reducing agent that is less reactive than lithium aluminum hydride (LiAlH₄) and typically stops at the aldehyde stage pearson.com.

Reduction to Alcohol: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), will reduce the acyl chloride completely to the corresponding primary alcohol. The reaction of this compound with LiAlH₄, followed by an aqueous workup, would produce (4-methoxy-3-methylphenyl)methanol.

Coupling Reactions

Acyl chlorides are valuable electrophiles in a variety of carbon-carbon bond-forming reactions.

Friedel-Crafts Acylation: this compound is an excellent reagent for Friedel-Crafts acylation. In this reaction, the acyl chloride is treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. This ion then attacks an electron-rich aromatic ring (such as benzene or anisole) in an electrophilic aromatic substitution reaction to form a diaryl ketone pearson.com. For example, reacting this compound with benzene in the presence of AlCl₃ would yield (4-methoxy-3-methylphenyl)(phenyl)methanone.

Grignard and Organocuprate Reactions: Acyl chlorides react readily with organometallic reagents. Reaction with two equivalents of a Grignard reagent (R-MgBr) leads to the formation of a tertiary alcohol after an initial ketone formation is followed by a second nucleophilic attack pearson.com. To stop the reaction at the ketone stage, a less reactive organocuprate reagent (a Gilman reagent, R₂CuLi) is often used.

Applications in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

As a fundamental building block, 4-methoxy-3-methylbenzoyl chloride serves as a precursor for a range of more complex organic structures.

One of the key applications of acyl chlorides, including this compound, is in the synthesis of 1,3-diketones. These reactions typically involve the acylation of a ketone enolate. The resulting 1,3-diketones are valuable intermediates in their own right, frequently used in the synthesis of heterocyclic compounds. For instance, the condensation of 1,3-diketones with hydrazine is a classic and widely used method for the preparation of pyrazoles organic-chemistry.orgnih.gov. This reaction provides a direct route to substituted pyrazole rings, which are a common structural motif in many biologically active compounds. The reaction of 1,3-diketones with hydrazines can be highly regioselective, yielding specific pyrazole isomers organic-chemistry.org.

The electronic and steric properties of the 4-methoxy-3-methylbenzoyl group can be harnessed in the design of ligands for transition metal catalysis. While direct examples involving this compound in acylphosphine ligands for rhodium-catalyzed hydrosilylation are not prevalent in the provided search results, the general principle of using substituted benzoyl chlorides to synthesize acylphosphine ligands is established. These ligands can modulate the activity and selectivity of metal catalysts in various transformations, including hydrosilylation, which is a powerful method for the formation of silicon-carbon bonds.

This compound is a valuable tool for the chemical modification of known bioactive molecules. This derivatization is often performed to alter the parent molecule's physicochemical properties, such as solubility and lipophilicity, which can in turn affect its biological activity and pharmacokinetic profile.

Derivatization of 5-Fluorouracil : While the direct derivatization of the well-known anticancer drug 5-fluorouracil with this compound is not explicitly detailed, the modification of 5-fluorouracil with other reagents to enhance its therapeutic properties is a common strategy nih.gov.

Thiourea Derivatives : Benzoyl chlorides are common starting materials for the synthesis of N-acylthiourea derivatives. This is typically achieved by first reacting the benzoyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN), to form an in situ benzoyl isothiocyanate. This intermediate then readily reacts with various primary or secondary amines to yield the desired acylthiourea derivatives uobaghdad.edu.iquobaghdad.edu.iqanalis.com.my. These compounds are of interest for their potential biological activities.

Methoxybenzamide Derivatives : As a substituted benzoyl chloride, this compound is a direct precursor to a wide range of methoxybenzamide derivatives through reaction with various amines researchgate.netnih.gov. These derivatives are explored for their potential applications in medicinal chemistry and materials science.

Role in Total Synthesis of Natural Products and Analogues

The structural features of this compound can be found in or are related to substructures of various natural products, making it a potentially useful starting material or intermediate in their total synthesis.

Polyketides are a large and structurally diverse class of natural products with a wide array of biological activities nih.govfrontiersin.org. The total synthesis of these complex molecules is a significant challenge in organic chemistry nih.govuni-muenchen.dersc.org.

Analogues of Echinoside A : Echinoside A is a triterpene glycoside isolated from sea cucumbers with potent anticancer and antifungal activities nih.govresearchgate.net. The total synthesis of Echinoside A and its analogues is a complex undertaking that allows for the exploration of its structure-activity relationship nih.govresearchgate.netresearchgate.net. While a direct role for this compound is not specified, the synthesis of analogues could involve the incorporation of similarly substituted aromatic fragments to probe the biological importance of this part of the molecule.

Analogues of Salinosporamide A : Salinosporamide A is a potent proteasome inhibitor with significant anticancer activity, isolated from the marine actinomycete Salinispora tropica nih.govbenthamdirect.com. The total synthesis of Salinosporamide A and its analogues has been a subject of intense research to provide material for clinical studies and to develop new derivatives with improved properties nih.govbenthamdirect.comingentaconnect.comacs.orgmdpi.com. The synthesis of these complex structures often involves the coupling of multiple fragments, and while this compound may not be a direct precursor, the synthesis of analogues could utilize building blocks with similar substitution patterns.

Development of Advanced Materials

The reactivity of this compound allows for its incorporation into polymeric structures and other advanced materials. The aromatic nature of the benzoyl group, along with the electronic influence of the methoxy (B1213986) and methyl substituents, can impart desirable properties to the resulting materials, such as thermal stability, specific optical properties, or liquid crystalline behavior. For example, benzoyl chloride derivatives are used in the synthesis of polyesters and polyamides through condensation polymerization with diols and diamines, respectively.

Application in Photoresponsive Materials Development

While direct studies detailing the use of this compound in photoresponsive materials are not extensively documented in publicly available literature, the broader class of benzoyl chloride derivatives is integral to the synthesis of polymers and other organic materials. Photoresponsive materials are designed to change their properties upon exposure to light, and the incorporation of specific chromophores is key to this function.

The synthesis of such materials often involves the reaction of an acyl chloride with a polymer backbone or with monomers that are subsequently polymerized. The benzoyl moiety can be functionalized to act as a photosensitive group or to link to a photoactive molecule. The presence of the methoxy and methyl groups on the benzoyl chloride can influence the electronic properties and, consequently, the photoresponsive behavior of the final material. These groups can affect the absorption spectrum and the stability of the photo-excited states.

Research in this area often focuses on creating polymers that can undergo reversible changes in shape, color, or solubility when irradiated with light of a specific wavelength. The development of such "smart" materials holds promise for applications in optical data storage, molecular switches, and controlled drug delivery systems. The potential for this compound in this field lies in its ability to introduce a tailored aromatic unit into a larger molecular architecture, thereby tuning the material's response to light.

Use in Surface Modification for Optoelectronic Devices (e.g., Organic Light-Emitting Diodes - OLEDs)

A significant application of substituted benzoyl chlorides, analogous to this compound, is in the surface modification of transparent conductive oxides, such as indium tin oxide (ITO), which are commonly used as electrodes in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). The performance and efficiency of OLEDs are highly dependent on the interface between the electrode and the organic semiconductor layers.

The surface of ITO can be functionalized by reacting it with organic molecules to improve the injection of charge carriers (holes or electrons) into the emissive layer. The incorporation of a thin molecular layer can alter the work function of the electrode, reduce the energy barrier for charge injection, and enhance the adhesion between the inorganic electrode and the organic layers.

A notable example is the use of 4-methoxybenzoyl chloride for the modification of ITO cathodes in the fabrication of OLEDs. sigmaaldrich.comchemicalbook.com This surface treatment can lead to a significant improvement in device performance. The methoxy group, being an electron-donating group, can influence the electronic properties of the ITO surface, thereby facilitating electron injection. It is plausible that this compound could be used in a similar fashion, with the additional methyl group potentially providing further modulation of the interfacial properties.

Below is an interactive data table summarizing the potential effects of ITO surface modification using a compound like this compound.

| Parameter Affected | Potential Improvement with Surface Modification | Rationale |

| Work Function | Can be tailored to better match the energy levels of the adjacent organic layer. | The dipole moment of the attached molecule alters the surface potential of the ITO. |

| Charge Injection | Enhanced efficiency of electron or hole injection from the electrode. | Reduction of the energy barrier between the electrode and the organic semiconductor. |

| Device Stability | Improved operational lifetime of the OLED. | Better adhesion and a more stable interface can prevent delamination and degradation. |

| Luminance & Efficiency | Increased brightness and lower power consumption. | Improved charge balance leads to more efficient recombination of electrons and holes in the emissive layer. |

Precursor in Fine Chemical and Agrochemical Synthesis

Substituted benzoyl chlorides are fundamental reagents in the synthesis of a wide array of fine chemicals and agrochemicals. bromchemlaboratories.in Their high reactivity makes them excellent acylating agents, allowing for the introduction of the benzoyl group into various molecules to produce esters, amides, and ketones.

The specific structure of this compound makes it a valuable precursor for compounds where this particular substituted aromatic ring is a key pharmacophore or active moiety. The methoxy and methyl groups can influence the biological activity of the final product by affecting its binding to target enzymes or receptors, as well as its metabolic stability and solubility.

In the realm of fine chemicals, this compound can be used to synthesize intermediates for pharmaceuticals, dyes, and performance polymers. bromchemlaboratories.in For instance, the 4-methoxybenzoyl moiety is found in a number of biologically active molecules.

In the agrochemical industry, substituted benzoyl chlorides are used to produce insecticides, herbicides, and fungicides. bromchemlaboratories.in The development of new and effective crop protection agents often relies on the synthesis of novel molecular structures, and this compound provides a unique building block for this purpose.

The following table provides examples of the types of fine chemicals and agrochemicals that could be synthesized using this compound as a precursor.

| Product Class | Potential Application | Synthetic Transformation |

| Pharmaceutical Intermediates | Building blocks for active pharmaceutical ingredients (APIs). | Acylation of amines or alcohols to form amides or esters. |

| Specialty Polymers | Monomers for high-performance plastics with specific thermal or optical properties. | Incorporation into a polymer chain via ester or amide linkages. |

| Agrochemicals | Synthesis of novel pesticides or herbicides. | Friedel-Crafts acylation to form a ketone, followed by further functionalization. |

| Dyes and Pigments | Creation of new colorants with specific hues and stability. | Use as a key intermediate in the synthesis of complex dye molecules. |

Computational and Spectroscopic Characterization Studies of 4 Methoxy 3 Methylbenzoyl Chloride

Theoretical Investigations

Theoretical chemistry provides powerful tools for understanding the intrinsic properties of molecules like 4-Methoxy-3-methylbenzoyl chloride. Through computational models, researchers can predict and explain its structure, reactivity, and spectroscopic characteristics without the need for empirical measurement.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. For this compound, DFT calculations, such as those performed at the B3LYP/6-311G(d,p) level of theory, would provide critical insights into its electronic structure and reactivity. These calculations can determine the distribution of electron density, identifying electron-rich and electron-deficient regions of the molecule.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the sites most susceptible to electrophilic and nucleophilic attack. Such computational studies have been successfully applied to related benzoyl derivatives and other complex organic molecules to understand their stability and reactivity. ppor.azresearchgate.net

Ab initio molecular orbital calculations are based on first principles of quantum mechanics, without the inclusion of empirical parameters. These methods, while computationally intensive, offer high accuracy for determining molecular energies and reaction mechanisms. For this compound, ab initio calculations could be employed to model its behavior in chemical reactions, such as nucleophilic acyl substitution. nih.gov

These calculations can map the potential energy surface of a reaction, identifying the structures and energies of transition states and intermediates. youtube.com This provides a detailed, step-by-step understanding of the reaction pathway, which is fundamental for optimizing reaction conditions and predicting product formation. Nonadiabatic ab initio methods can even be used to study photochemical reactions. rsc.org

The three-dimensional structure and conformational flexibility of this compound are key determinants of its reactivity. Conformational analysis focuses on the rotation around single bonds, particularly the bond connecting the phenyl ring to the acyl chloride group (-COCl). The energy associated with this rotation determines the most stable conformation of the molecule.

For many benzoyl chloride derivatives, the planar conformation, where the carbonyl group is coplanar with the benzene (B151609) ring, is the most stable due to favorable electronic delocalization. However, substituents on the ring can influence this preference. The energy difference between the planar (ground state) and perpendicular (transition state) conformations defines the rotational barrier. nih.gov This barrier, which can be accurately calculated using quantum chemical methods, influences the accessibility of the carbonyl carbon to nucleophiles. For the related amide functional group, this rotational barrier can be as high as 20 kcal/mol. wikipedia.org

A significant application of theoretical calculations is the prediction of spectroscopic data. Methods like DFT can be used to calculate the expected chemical shifts for ¹H and ¹³C NMR spectroscopy. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. This comparative analysis is a powerful tool for structural elucidation, especially for complex molecules where empirical assignment can be challenging. nih.gov Similarly, vibrational frequencies for IR spectroscopy can be computed, aiding in the assignment of experimental absorption bands to specific molecular motions.

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural verification of chemical compounds. Nuclear Magnetic Resonance provides a detailed map of the carbon and hydrogen framework of a molecule.

NMR spectroscopy is the most powerful method for elucidating the structure of organic compounds in solution. The ¹H and ¹³C NMR spectra provide information about the number and types of hydrogen and carbon atoms, respectively, as well as their chemical environment and connectivity. While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on the known effects of the methoxy (B1213986), methyl, and acyl chloride substituents on the benzene ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy groups. The methoxy (-OCH₃) protons would appear as a singlet, as would the methyl (-CH₃) protons, but at different chemical shifts. The three aromatic protons would exhibit a more complex splitting pattern due to their coupling with each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, showing separate signals for the carbonyl carbon, the two aliphatic carbons (from the methyl and methoxy groups), and the six aromatic carbons, which would have distinct chemical shifts due to the different electronic environments created by the substituents. The reactivity of acyl chlorides means they are often studied as intermediates in reactions leading to more stable derivatives like esters and amides. mdpi.com

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | ~7.8-7.9 | m |

| Aromatic H | ~6.9-7.0 | m |

| Methoxy (-OCH₃) | ~3.9 | s |

| Methyl (-CH₃) | ~2.2 | s |

| Note: Predicted values are based on analogous compounds and standard substituent effects in CDCl₃. 'm' denotes multiplet, 's' denotes singlet. |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~168 |

| C-Cl | ~135 |

| C-OCH₃ | ~163 |

| C-CH₃ | ~128 |

| Aromatic C | ~132 |

| Aromatic C | ~129 |

| Aromatic C | ~112 |

| Methoxy (-OCH₃) | ~56 |

| Methyl (-CH₃) | ~16 |

| Note: Predicted values are based on analogous compounds and standard substituent effects in CDCl₃. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by measuring the vibrations of its bonds. For this compound, the spectra would be dominated by signals corresponding to the acyl chloride, the substituted benzene ring, and the methoxy and methyl groups.

Based on established spectroscopic principles, the key vibrational modes for this compound can be predicted. The most characteristic absorption in the IR spectrum would be the carbonyl (C=O) stretch of the acyl chloride group, which is expected to appear at a high frequency, typically in the range of 1770-1815 cm⁻¹. The carbon-chlorine (C-Cl) bond would produce a stretching vibration in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

The aromatic ring would give rise to several signals, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The methoxy group (-OCH₃) would be identifiable by its C-H stretching vibrations around 2850-2960 cm⁻¹ and a characteristic C-O (aryl-alkyl ether) stretch. The methyl group (-CH₃) attached to the ring would also contribute to the C-H stretching region.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. The aromatic ring stretches are typically strong and sharp in Raman spectra. The C=O stretch would also be visible, though often weaker than in the IR spectrum.

Table 1: Predicted Dominant Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Acyl Chloride (C=O) | Stretch | 1770 - 1815 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aryl-O (Ether) | Stretch | 1230 - 1270 (asymmetric) |

| Aryl-O (Ether) | Stretch | 1020 - 1075 (symmetric) |

| Acyl Chloride (C-Cl) | Stretch | 600 - 800 |

Mass Spectrometry (e.g., LC/MS-ESI) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. In a technique like Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC/MS-ESI), the molecule is first ionized, often by protonation, before being analyzed.

The molecular weight of this compound is 184.62 g/mol . In positive ion mode ESI-MS, one would expect to observe the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 185.

Upon fragmentation (MS/MS analysis), the molecule would likely undergo characteristic losses. A primary fragmentation pathway would involve the loss of the chlorine atom or a neutral HCl molecule. Another highly probable fragmentation would be the cleavage of the acyl group, leading to the formation of a stable benzoyl cation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Description | Proposed Structure / Formula | Predicted m/z |

| Molecular Ion [M]⁺ | [C₉H₉ClO₂]⁺ | 184 |

| Protonated Molecule [M+H]⁺ | [C₉H₁₀ClO₂]⁺ | 185 |

| Loss of Chlorine [M-Cl]⁺ | [C₉H₉O₂]⁺ | 149 |

| Loss of Carbon Monoxide from [M-Cl]⁺ | [C₈H₉O]⁺ | 121 |

| Loss of Methyl Radical from [M-Cl]⁺ | [C₈H₆O₂]⁺ | 134 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The UV-Vis spectrum of this compound would be characterized by absorptions arising from the π → π* transitions of the substituted benzene ring and the n → π* transition of the carbonyl group.

The benzene ring contains chromophores that absorb strongly in the UV region. The substitution with a methoxy group (an auxochrome) and a methyl group would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzoyl chloride. One would anticipate strong absorptions, likely below 300 nm, corresponding to the π → π* transitions of the aromatic system. A weaker absorption at a longer wavelength, corresponding to the n → π* transition of the carbonyl group, might also be observed.

Table 3: Predicted Electronic Transitions for this compound

| Transition | Chromophore | Predicted Absorption Region |

| π → π | Substituted Benzene Ring | ~250-300 nm |

| n → π | Carbonyl Group (C=O) | >300 nm (weak) |

Future Research Directions for 4 Methoxy 3 Methylbenzoyl Chloride

Exploration of Asymmetric Synthesis and Chiral Induction

The development of stereoselective reactions is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Future research should focus on utilizing 4-Methoxy-3-methylbenzoyl chloride in asymmetric synthesis to create chiral molecules with high enantiomeric purity.

One promising avenue is the use of chiral auxiliaries . wikipedia.orgthieme-connect.comresearchgate.net These are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org For instance, chiral auxiliaries like pseudoephedrine or Evans oxazolidinones can be reacted with this compound to form chiral amides or esters. wikipedia.org Subsequent reactions, such as alkylation or aldol (B89426) additions, would then proceed with high diastereoselectivity, directed by the chiral auxiliary. After the desired stereocenter is established, the auxiliary can be cleaved and recovered for reuse. wikipedia.org The investigation of various chiral auxiliaries and their effectiveness in inducing chirality in reactions involving this compound could lead to efficient syntheses of valuable, enantiomerically pure compounds.

Development of Greener Synthetic Routes and Catalytic Systems

The principles of green chemistry are increasingly guiding synthetic strategies to be more environmentally benign and economically viable. acs.org Future research on this compound should prioritize the development of sustainable synthetic methods.

A key area for improvement is the synthesis of the acyl chloride itself and its subsequent reactions. Traditional methods for producing acyl chlorides often involve hazardous reagents like thionyl chloride. pjoes.com Research into greener alternatives, such as catalytic methods that avoid stoichiometric toxic reagents, is crucial. youtube.com

Furthermore, the development of sustainable catalytic systems for reactions involving this compound is a significant research direction. begellhouse.comresearchgate.netbegellhouse.com For example, in Friedel-Crafts acylation reactions, traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are used in stoichiometric amounts and generate considerable waste. researchgate.netresearchgate.net Future work could explore the use of reusable solid acid catalysts, such as zeolites or metal oxides, to perform these acylations under more environmentally friendly conditions. begellhouse.comresearchgate.netresearchgate.net Additionally, employing bio-based solvents like Cyrene™ could further reduce the environmental impact of synthetic processes involving this compound. rsc.org The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, should be a guiding factor in the design of these new synthetic routes. acs.org

Advanced Mechanistic Elucidation of Novel Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. Future research should employ advanced analytical and computational techniques to elucidate the mechanisms of reactions involving this compound.

The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is known to be sensitive to the electronic properties of the substituents on the aromatic ring. nih.govnih.gov The electron-donating methoxy (B1213986) group and the weakly electron-donating methyl group in this compound will influence the stability of intermediates and transition states. libretexts.org Detailed kinetic studies, including the determination of reaction orders, activation parameters, and solvent effects, can provide valuable insights into the reaction pathways. nih.govnih.gov For instance, investigating the solvolysis of this compound in various solvent systems can help to determine whether the reaction proceeds through a dissociative (SN1-like) or an associative (addition-elimination) mechanism. nih.gov

The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group. libretexts.orgpearson.commasterorganicchemistry.comscispace.com The stability of this intermediate and the rate of the reaction are influenced by the substituents on the benzoyl ring.

Integration into Supramolecular Chemistry and Nanotechnology Applications

The functional groups present in this compound make it an attractive candidate for incorporation into larger, more complex molecular architectures, opening up possibilities in supramolecular chemistry and nanotechnology. nih.gov

In the realm of nanotechnology , this compound could be used to functionalize the surface of nanoparticles. For example, mesoporous silica (B1680970) nanoparticles (MSNs) have been functionalized with benzoyl chloride to create pH-responsive systems for applications such as smart coatings. nih.govacs.orgacs.orgresearchgate.netnih.gov The 4-methoxy-3-methylbenzoyl group could be attached to the surface of MSNs or other nanomaterials to impart specific properties, such as hydrophobicity, or to act as a reactive handle for further modifications.

In supramolecular chemistry , which involves the study of non-covalent interactions between molecules, this compound could be a precursor for designing molecules that self-assemble into well-defined structures like gels or liquid crystals. thieme-connect.com The methoxy and methyl groups can influence the packing and intermolecular interactions of the resulting molecules, allowing for the fine-tuning of the properties of the supramolecular assembly.

High-Throughput Screening for New Synthetic Transformations

The discovery of novel chemical reactions can be significantly accelerated through the use of high-throughput screening (HTS) techniques. mpg.denih.govyale.eduacspubs.orgnih.gov This approach involves rapidly testing a large number of different reaction conditions to identify promising new transformations.

Future research could employ HTS to explore the reactivity of this compound with a diverse range of substrates and catalysts. Automated robotic platforms can be used to set up and analyze thousands of reactions in parallel, varying parameters such as solvents, bases, ligands, and reaction temperatures. acspubs.org This would allow for the rapid identification of optimal conditions for known reactions, as well as the discovery of entirely new synthetic applications for this versatile building block. Design of Experiments (DoE) principles can be applied to systematically explore the reaction space and build predictive models for reaction outcomes. yale.edu

Comprehensive Computational Modeling for Predictive Reactivity and Property Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. mdpi.com Future research on this compound should leverage comprehensive computational modeling to gain deeper insights into its behavior.

Quantum chemical calculations , such as those based on Density Functional Theory (DFT), can be used to determine the electronic structure, molecular geometry, and vibrational frequencies of the molecule. rsc.orgnih.gov These calculations can help to quantify the electronic effects of the methoxy and methyl substituents on the reactivity of the acyl chloride group. rsc.orgnih.gov For example, the calculated charge distribution and frontier molecular orbital energies can provide a rational basis for understanding its behavior in different chemical reactions.

Furthermore, computational models can be developed to predict the outcomes of reactions involving this compound. By simulating reaction pathways and calculating activation energies, it may be possible to identify the most favorable conditions for a desired transformation and to predict potential side products. This predictive capability can save significant time and resources in the laboratory by focusing experimental work on the most promising avenues.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing amide derivatives using 4-methoxy-3-methylbenzoyl chloride in palladium-catalyzed reactions?

- Methodological Answer : A common protocol involves reacting this compound with nucleophiles (e.g., 8-aminoquinoline) in dichloromethane (DCM) using triethylamine (EtN) as a base. Stirring at room temperature for 16 hours typically yields high-purity products (e.g., 99% yield for 4-methoxy-N-(quinolin-8-yl)benzamide). Post-reaction, recrystallization from ethanol/water is recommended for purification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective clothing. Avoid skin/eye contact and inhalation of vapors. Work in a fume hood, and store the compound in a locked, cool, dry area. Follow OSHA-compliant guidelines for acid chlorides, including immediate rinsing with water in case of exposure .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Employ H and C NMR spectroscopy to confirm substitution patterns (e.g., δ 1.55 ppm for methyl groups, δ 55.6 ppm for methoxy carbons). Mass spectrometry (EI-MS) can validate molecular ion peaks (e.g., [M] at m/z 184.61). Cross-reference data with NIST-standardized spectra for analogous compounds .

Advanced Research Questions

Q. What experimental strategies can mitigate low yields in nucleophilic acyl substitutions involving this compound?

- Methodological Answer : Optimize stoichiometry (e.g., 1.1–1.2 equivalents of acyl chloride to nucleophile). Use anhydrous solvents (e.g., DCM dried over molecular sieves) to prevent hydrolysis. Monitor reaction progress via TLC (hexane/ethyl acetate eluent) and adjust reaction time (e.g., 16–24 hours) based on substrate reactivity .

Q. How can conflicting spectral data (e.g., NMR chemical shifts) be resolved when analyzing derivatives of this compound?

- Methodological Answer : Confirm solvent effects (e.g., CDCl vs. DMSO-d) and trace moisture levels. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental data with computational predictions (DFT-optimized structures) and literature values for structurally similar compounds (e.g., 4-methylbenzoyl chloride derivatives) .

Q. What strategies enhance regioselectivity in multi-step syntheses using this compound as a building block?

- Methodological Answer : Introduce protective groups (e.g., silyl ethers for hydroxyl moieties) to direct reactivity. For cross-coupling reactions, use Pd(OAc)/PPh catalysts to favor aryl-amide bond formation. Validate selectivity via HPLC-MS or X-ray crystallography of intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and theoretical melting points for this compound derivatives?

- Methodological Answer : Reassess recrystallization solvents (e.g., switch from ethanol/water to hexane/ethyl acetate mixtures). Verify purity via elemental analysis (e.g., ±0.3% tolerance for C/H/N). Consider polymorphism by performing differential scanning calorimetry (DSC) to identify crystalline forms .

Storage and Stability

Q. What are the best practices for storing this compound to prevent degradation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.